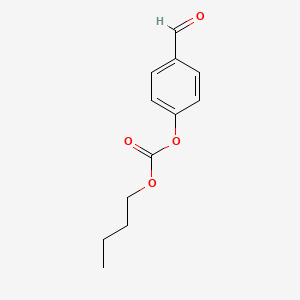

Carbonic acid, butyl 4-formylphenyl ester

Description

Structure

3D Structure

Properties

CAS No. |

50262-56-1 |

|---|---|

Molecular Formula |

C12H14O4 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

butyl (4-formylphenyl) carbonate |

InChI |

InChI=1S/C12H14O4/c1-2-3-8-15-12(14)16-11-6-4-10(9-13)5-7-11/h4-7,9H,2-3,8H2,1H3 |

InChI Key |

XPCJGWLBVOJTMS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)OC1=CC=C(C=C1)C=O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Carbonic Acid, Butyl 4 Formylphenyl Ester

Reactivity of the Carbonate Ester Moiety

The carbonate ester portion of the molecule is a key site for nucleophilic attack, leading to several important transformations. Its reactivity is influenced by the electronic properties of the attached aromatic ring, which bears an electron-withdrawing formyl group.

Hydrolytic Cleavage Mechanisms under Acidic and Basic Conditions

Hydrolysis of the carbonate ester results in the cleavage of the ester bond, yielding butanol, 4-hydroxybenzaldehyde (B117250), and carbon dioxide. The mechanism of this cleavage is highly dependent on the pH of the solution.

Under acidic conditions, the hydrolysis proceeds via an A_AC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of butanol and 4-hydroxybenzaldehyde lead to the formation of carbonic acid, which readily decomposes to carbon dioxide and water.

Under basic conditions, the cleavage follows a B_AC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. A hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon. This addition step forms a tetrahedral intermediate. The intermediate then collapses, eliminating the more stable leaving group, which is typically the phenoxide, to regenerate the carbonyl double bond. The resulting butyl carbonate anion subsequently decomposes. The presence of the electron-withdrawing formyl group on the phenyl ring enhances the stability of the 4-formylphenoxide leaving group, thereby facilitating the reaction under basic conditions.

Transesterification Reactions with Various Alcohol Substrates

Transesterification is a process where the butyl group of the carbonate is exchanged with the organic group of another alcohol. core.ac.uk This equilibrium reaction can be catalyzed by either acids or bases. core.ac.uk

Acid-Catalyzed Transesterification: Strong acids protonate the carbonyl group, making the carbonyl carbon a more potent electrophile for attack by an incoming alcohol molecule. core.ac.uk The reaction proceeds through a tetrahedral intermediate, similar to acid-catalyzed hydrolysis. core.ac.uk To drive the reaction to completion, the alcohol substrate is often used in excess, or the released butanol is removed from the reaction mixture. core.ac.uk

Base-Catalyzed Transesterification: Bases, typically an alkoxide corresponding to the incoming alcohol, catalyze the reaction by deprotonating the alcohol, thereby increasing its nucleophilicity. core.ac.uk The resulting alkoxide ion attacks the carbonyl carbon, leading to the formation of a new ester. core.ac.uk

The efficiency of transesterification can be influenced by the steric hindrance of the incoming alcohol substrate.

| Alcohol Substrate | Catalyst | Expected Product | Reaction Driving Condition |

|---|---|---|---|

| Methanol (B129727) | H₂SO₄ (acid) or NaOCH₃ (base) | Carbonic acid, methyl 4-formylphenyl ester | Excess methanol |

| Ethanol | H₂SO₄ (acid) or NaOCH₂CH₃ (base) | Carbonic acid, ethyl 4-formylphenyl ester | Excess ethanol |

| Isopropanol | H₂SO₄ (acid) or NaO-iPr (base) | Carbonic acid, isopropyl 4-formylphenyl ester | Removal of butanol |

| Benzyl (B1604629) Alcohol | H₂SO₄ (acid) or NaOBn (base) | Carbonic acid, benzyl 4-formylphenyl ester | Excess benzyl alcohol |

Nucleophilic Acyl Substitution at the Carbonyl Center

Nucleophilic acyl substitution is the characteristic reaction of carboxylic acid derivatives, including carbonate esters. This reaction involves the substitution of a leaving group attached to the acyl carbon by a nucleophile. The general mechanism proceeds through a two-step addition-elimination pathway.

In the first step, the nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. In the second step, the intermediate collapses, reforming the carbon-oxygen double bond and expelling one of the substituents as a leaving group. In the case of this compound, the potential leaving groups are the butoxide ion (-OBu) or the 4-formylphenoxide ion. The favorability of the reaction depends on the relative basicity of the nucleophile and the leaving group; the reaction favors the displacement of the weaker base.

This general mechanism encompasses both the hydrolysis and transesterification reactions discussed previously, where the nucleophiles are water and alcohol, respectively. Other strong nucleophiles can also participate in this reaction, leading to a variety of substituted products.

Intramolecular and Intermolecular Aromatic Ring Reactivity

The aromatic ring of this compound is susceptible to reactions that involve either rearrangement of its substituents or electrophilic attack. The electronic properties of both the formyl and the butyl carbonate groups play a crucial role in determining the pathways and outcomes of these reactions.

Fries Rearrangement Pathways for Aryl Formates

The Fries rearrangement is a classic organic reaction that involves the rearrangement of an aryl ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid. wikipedia.orgorganic-chemistry.orgbyjus.com In the context of aryl formates, this rearrangement would lead to the formation of a hydroxybenzaldehyde. The reaction is known to proceed through both intramolecular and intermolecular pathways, and the predominant mechanism can be influenced by reaction conditions such as temperature and solvent. wikipedia.orglscollege.ac.inyoutube.com

Mechanistic studies on the Fries rearrangement of aryl formates, particularly with Lewis acids like boron trichloride, suggest that the reaction often proceeds via an intermolecular pathway. znaturforsch.comnih.gov This involves the initial formation of a complex between the Lewis acid and the ester, followed by the cleavage of the ester bond to generate a formylating agent, such as formyl chloride, in situ. znaturforsch.comnih.gov This electrophilic species then attacks the aromatic ring of another molecule in a Friedel-Crafts-type acylation.

For this compound, the Fries rearrangement would involve the migration of the formyl group. However, the presence of a deactivating formyl group already on the ring could potentially hinder the reaction, requiring harsher conditions. byjus.com The rearrangement is typically ortho and para selective, with lower temperatures favoring the para product and higher temperatures favoring the ortho product. wikipedia.orgbyjus.com

| Pathway | Description | Key Intermediates |

| Intramolecular | Direct migration of the acyl group from the oxygen to a carbon atom on the same aromatic ring. | Acylium ion within a solvent cage. |

| Intermolecular | Cleavage of the acyl group to form a free acylium ion or related electrophile, which then attacks a separate aromatic molecule. | Free acylium ion/acyl chloride. |

Electrophilic Substitution Patterns on the Formylphenyl Ring

Electrophilic aromatic substitution is a fundamental reaction for introducing new substituents onto an aromatic ring. The regioselectivity of this reaction on the formylphenyl ring of this compound is governed by the directing effects of the existing substituents. organicchemistrytutor.comchemistrytalk.orgyoutube.commasterorganicchemistry.com

The formyl group (-CHO) is a deactivating group and a meta-director. masterorganicchemistry.comlibretexts.org It deactivates the ring towards electrophilic attack by withdrawing electron density through both inductive and resonance effects, making the ring less nucleophilic. libretexts.org The deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.

Given the presence of both a strong meta-director (formyl group) and a potentially ortho, para-directing but deactivating group (butyl carbonate), the outcome of electrophilic substitution on this compound would depend on the reaction conditions and the nature of the electrophile. The powerful deactivating effect of the formyl group would likely dominate, making further substitution challenging and favoring attack at the position meta to the formyl group.

| Substituent | Directing Effect | Reactivity Effect |

| Formyl (-CHO) | Meta | Deactivating |

| Butyl Carbonate (-OCOO(CH₂)₃CH₃) | Ortho, Para | Deactivating |

Advanced Functionalization and Derivatization Strategies

Directed Functionalization of the Formyl Group for Complex Molecule Synthesis

The aldehyde (formyl) group is a cornerstone of organic synthesis due to its susceptibility to nucleophilic attack and its ability to be transformed into a wide array of other functional groups. In Carbonic acid, butyl 4-formylphenyl ester, this group serves as a primary handle for molecular elaboration. The presence of the electron-withdrawing butyl carbonate group at the para position influences the reactivity of the aldehyde, but it is generally well-tolerated in many common aldehyde transformations.

Key strategies for functionalizing the formyl group include:

Olefin Synthesis via the Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes into alkenes. libretexts.orgwikipedia.org It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). vanderbilt.edujove.com This reaction is highly regioselective, ensuring the new carbon-carbon double bond forms exclusively at the position of the original carbonyl group. jove.com A significant advantage of the Wittig reaction is its compatibility with various functional groups, including esters, which remain unaffected under typical reaction conditions. libretexts.orgwikipedia.org This allows for the selective conversion of the formyl group into a vinyl group, paving the way for further transformations like polymerizations or metathesis reactions.

Amine Synthesis via Reductive Amination: Reductive amination is a highly effective method for forming carbon-nitrogen bonds by converting an aldehyde into an amine. masterorganicchemistry.comwikipedia.org The process involves two sequential steps, often performed in a single pot: the formation of an imine intermediate through the reaction of the aldehyde with a primary or secondary amine, followed by the reduction of the imine to the corresponding amine. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly useful as they are mild enough to selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.comwikipedia.org This strategy allows for the introduction of diverse amine-containing moieties, which are crucial in medicinal chemistry and materials science.

Table 1: Directed Functionalization Reactions of the Formyl Group

| Reaction Type | Reagents & Conditions | Product Structure |

| Wittig Reaction | 1. Triphenylphosphine (PPh3), Alkyl halide (R-CH2-X) 2. Strong Base (e.g., n-BuLi) 3. This compound | Butyl 4-vinylphenyl carbonate derivative |

| Reductive Amination | 1. Primary Amine (R-NH2) 2. Reducing Agent (e.g., NaBH3CN, NaBH(OAc)3) | Butyl 4-((alkylamino)methyl)phenyl carbonate |

Selective Derivatization of the Carbonate Ester for Structural Diversification

The butyl carbonate ester moiety provides another site for strategic modification, enabling structural diversification. Reactions targeting the carbonate group primarily involve nucleophilic acyl substitution, where the butyl group or the entire butoxycarbonyl group can be replaced.

Key derivatization strategies include:

Hydrolysis: The carbonate ester can undergo hydrolysis under basic or acidic conditions to yield the corresponding phenol (B47542), 4-hydroxybenzaldehyde (B117250). nih.gov This transformation effectively removes the carbonate protecting group, freeing the phenolic hydroxyl group for subsequent reactions such as etherification or re-esterification with different functional groups. Selective hydrolysis can be achieved using carefully controlled conditions to avoid side reactions involving the formyl group. nih.govrsc.org

Transesterification: This process allows for the exchange of the butyl group of the carbonate with other alkyl or aryl groups from an alcohol or phenol, respectively. mdpi.comresearchgate.net The reaction is typically catalyzed by an acid or a base, or by organometallic catalysts like zinc or titanium complexes. asianpubs.org Transesterification is a valuable tool for fine-tuning the properties of the molecule, such as solubility or steric bulk, by introducing a variety of different ester groups without altering the core formylphenyl structure. organic-chemistry.orggoogle.com

Table 2: Selective Derivatization Reactions of the Carbonate Ester

| Reaction Type | Reagents & Conditions | Product Structure |

| Hydrolysis | Aqueous Acid (e.g., HCl) or Base (e.g., NaOH), Heat | 4-Hydroxybenzaldehyde |

| Transesterification | Alcohol (R'-OH), Acid or Base Catalyst, Heat | Carbonic acid, alkyl 4-formylphenyl ester |

Regioselective Modification of the Phenyl Ring System

Direct functionalization of the aromatic ring through electrophilic aromatic substitution (EAS) offers a path to introduce additional substituents, further increasing molecular complexity. The regiochemical outcome of such reactions is governed by the directing effects of the substituents already present on the ring.

In this compound, the two substituents exert competing influences:

Formyl Group (-CHO): This group is strongly deactivating and a meta-director due to its electron-withdrawing inductive and resonance effects. libretexts.org

The interplay between these two deactivating groups makes electrophilic aromatic substitution challenging. However, under forcing conditions, substitution is possible. The substitution will preferentially occur at the positions that are least deactivated. The positions ortho to the carbonate group (and meta to the formyl group) are the most likely sites for electrophilic attack. The activating resonance effect of the oxygen atom, despite being attenuated, still directs incoming electrophiles to these positions over the position meta to the carbonate.

Common regioselective modifications include:

Nitration: Introduction of a nitro group (-NO2) can be achieved using a mixture of nitric acid and sulfuric acid. semanticscholar.orgresearchgate.net The substitution is expected to occur ortho to the carbonate group.

Halogenation: The introduction of a halogen (e.g., Br, Cl) can be accomplished using the halogen in the presence of a Lewis acid catalyst, such as FeBr3 or AlCl3. masterorganicchemistry.com The regioselectivity follows the same principle, favoring substitution at the positions ortho to the carbonate functionality.

Table 3: Regioselective Modification of the Phenyl Ring

| Reaction Type | Reagents & Conditions | Major Product Structure |

| Nitration | HNO3, H2SO4 | Butyl 4-formyl-2-nitrophenyl carbonate |

| Bromination | Br2, FeBr3 | Butyl 2-bromo-4-formylphenyl carbonate |

Computational Chemistry Investigations and Theoretical Studies

Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition States

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. By applying DFT, researchers can model the energetics of chemical reactions involving "Carbonic acid, butyl 4-formylphenyl ester" and identify the structures of transition states.

This type of analysis is crucial for predicting reaction pathways and rates. For instance, the hydrolysis of the ester bond or the reaction of the formyl group could be computationally modeled. DFT calculations would determine the energy of the reactants, products, and any intermediates, as well as the activation energy required to overcome the reaction barrier via the transition state. Functionals such as B3LYP or M06-2X, combined with basis sets like 6-31G(d) or cc-pVTZ, are commonly employed for such calculations to provide a balance between accuracy and computational cost.

Table 1: Hypothetical DFT-Calculated Thermodynamic Data for a Reaction This table is illustrative and shows the type of data that would be generated from DFT calculations.

| Parameter | Reactant | Transition State | Product |

|---|---|---|---|

| Electronic Energy (Hartree) | -X.xxxx | -Y.yyyy | -Z.zzzz |

| Zero-Point Energy (kcal/mol) | A.aa | B.bb | C.cc |

| Enthalpy (kcal/mol) | D.dd | E.ee | F.ff |

| Gibbs Free Energy (kcal/mol) | G.gg | H.hh | I.ii |

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of molecules over time. For "this compound," MD simulations can reveal how the molecule moves, rotates, and changes its shape in different environments, such as in a solvent or at various temperatures.

By simulating the atomic motions based on a force field, MD provides insights into the accessible conformations of the molecule. This is particularly important for understanding how the butyl chain and the phenyl ring orient themselves relative to each other. The resulting conformational landscape can identify the most stable (lowest energy) shapes of the molecule, which often dictate its biological activity or physical properties. Analysis of the simulation trajectory can reveal key dihedral angle distributions and root-mean-square deviation (RMSD) to quantify the molecule's flexibility.

Electronic Structure Calculations for Reactivity Prediction

Electronic structure calculations, often performed using methods like DFT, are fundamental to predicting the chemical reactivity of "this compound." These calculations map out the distribution of electrons within the molecule, highlighting regions that are electron-rich or electron-deficient.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap provides an indication of the molecule's kinetic stability. Furthermore, mapping the electrostatic potential (ESP) onto the electron density surface can visually identify sites susceptible to nucleophilic or electrophilic attack. For example, the carbonyl carbons in the ester and formyl groups would be expected to be electrophilic sites.

Table 2: Illustrative Electronic Properties from a Hypothetical Calculation This table is illustrative and shows the type of data that would be generated from electronic structure calculations.

| Property | Value (eV) |

|---|---|

| HOMO Energy | -7.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 6.3 |

Mechanistic Elucidation through Advanced Computational Approaches

To gain a deeper understanding of reaction mechanisms involving "this compound," advanced computational approaches are utilized. These methods go beyond simple energy calculations to map out the entire potential energy surface of a reaction.

Techniques such as intrinsic reaction coordinate (IRC) calculations can confirm that a calculated transition state correctly connects the reactants and products on the reaction pathway. More complex reactions may be studied using multireference methods or by incorporating explicit solvent models (e.g., through Quantum Mechanics/Molecular Mechanics - QM/MM simulations) to provide a more accurate representation of the reaction environment. These advanced studies can elucidate intricate mechanistic details, such as the role of catalysts, the sequence of bond-making and bond-breaking events, and the potential for competing reaction pathways. This level of detail is critical for designing new synthetic routes or for understanding the molecule's behavior in a complex chemical system.

Applications in Contemporary Organic Synthesis and Materials Science

Role as Versatile Chemical Intermediates and Building Blocks

The primary utility of Carbonic acid, butyl 4-formylphenyl ester lies in its capacity to act as a versatile building block. smolecule.com The molecule's design allows chemists to utilize its two distinct reactive sites independently.

The aldehyde group is a hub of reactivity, readily participating in a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions. It can be transformed into alcohols, alkenes, imines, and other functional groups, serving as a handle to introduce new molecular fragments.

The butyl carbonate group serves as a temporary protecting group for the phenolic hydroxyl function. This protection is crucial as it prevents the acidic phenol (B47542) from interfering with reactions targeting the aldehyde group. The carbonate can be selectively removed under specific conditions (e.g., hydrolysis) later in a synthetic sequence to unveil the reactive hydroxyl group for further functionalization. smolecule.com This controlled, stepwise reactivity is a cornerstone of modern multi-step synthesis.

The concept of using substituted benzaldehydes as versatile building blocks is well-established. For instance, vanillin, which also contains formyl and phenolic hydroxyl groups, is recognized as a promising bio-based building block for a wide range of monomers used in polymer chemistry. rsc.org Similarly, this compound offers a synthetically controlled route to functionalized aromatic structures.

Utility in the Synthesis of Complex Organic Molecules

The aldehyde functionality is the key to the molecule's utility in elaborating more complex structures. Two prominent examples of its application are the synthesis of Schiff bases and chalcones.

Schiff Base Formation: The condensation reaction between the aldehyde group of this compound and a primary amine yields a Schiff base, or imine. mediresonline.org This reaction is a fundamental process for creating molecules with diverse applications, including in coordination chemistry and as intermediates for pharmaceuticals. mediresonline.orgnih.gov

Table 1: Synthesis of Schiff Bases

| Reactant 1 (Aldehyde) | Reactant 2 (Amine) | Resulting Compound Class |

| This compound | Primary Amine (e.g., Aniline) | Schiff Base |

| This compound | Substituted Aniline | Substituted Schiff Base |

| This compound | Aliphatic Amine | Aliphatic Schiff Base |

Chalcone Synthesis: Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and possess a wide range of biological activities. jetir.orgresearchgate.net They are typically synthesized via a Claisen-Schmidt condensation, which is a type of aldol (B89426) condensation, between a substituted benzaldehyde (B42025) and an acetophenone. jetir.orgnih.govresearchgate.net In this context, this compound serves as the aldehyde component. The reaction involves the formation of a new carbon-carbon bond, extending the molecular framework significantly. rsc.org

Table 2: Synthesis of Chalcones

| Reactant 1 (Aldehyde) | Reactant 2 (Ketone) | Reaction Type | Resulting Compound Class |

| This compound | Acetophenone | Claisen-Schmidt Condensation | Chalcone |

| This compound | Substituted Acetophenone | Claisen-Schmidt Condensation | Substituted Chalcone |

Development of Functional Materials and Polymers

The bifunctional nature of this compound makes it a candidate for the development of novel polymers and functional materials. smolecule.com After chemical modification, it can be used as a monomer in step-growth polymerization reactions.

For example, the aldehyde group can be reduced to a primary alcohol, transforming the molecule into a hydroxy-functionalized building block. Subsequent removal of the butyl carbonate protecting group would unmask the phenolic hydroxyl group. This would result in a diol (a molecule with two hydroxyl groups), specifically 4-hydroxybenzyl alcohol. Such diols are fundamental monomers for the synthesis of polyesters and polyurethanes, which have widespread applications from consumer goods to industrial materials. researchgate.net

The ability to incorporate this specific aromatic diol into a polymer backbone allows for the precise tuning of material properties. The aromatic ring can enhance thermal stability and mechanical strength, while the hydroxyl groups provide sites for cross-linking or further functionalization, leading to materials with tailored characteristics like specific thermal transitions or improved adhesion.

Precursor for Advanced Chemical Entities

Beyond its role as a basic building block, this compound serves as a precursor to more advanced chemical entities with specialized functions. The complex molecules synthesized from it, such as the Schiff bases and chalcones discussed previously, are not merely synthetic intermediates but are often functional molecules in their own right.

For instance, Schiff bases derived from substituted aldehydes are known to exhibit a range of biological activities and are investigated for their potential as enzyme inhibitors. nih.gov Chalcones are well-recognized as precursors to flavonoids and isoflavonoids and are studied for a variety of potential therapeutic applications. researchgate.net

By starting with this compound, chemists can introduce a protected hydroxyl group onto the phenyl ring of these advanced structures. This latent functionality can be revealed at a later synthetic stage, providing a handle for further modification. This could involve improving water solubility, attaching the molecule to a larger scaffold, or tuning its electronic properties. This strategic use of a protected functional group is a key advantage in the design and synthesis of new pharmaceuticals, agrochemicals, and materials.

Emerging Research Avenues for Carbonic Acid, Butyl 4 Formylphenyl Ester

Exploration of Novel Catalytic Systems for Synthesis and Transformation

The synthesis and subsequent chemical transformations of carbonic acid, butyl 4-formylphenyl ester could be significantly advanced through the exploration of innovative catalytic systems. Current synthetic approaches often rely on conventional methods that may lack efficiency or sustainability. Future research could focus on the development of catalysts that offer higher yields, milder reaction conditions, and greater selectivity.

Potential catalytic systems for investigation include:

Organocatalysis: The use of small organic molecules as catalysts could provide a metal-free alternative for the synthesis of the target ester. Catalysts such as N-heterocyclic carbenes (NHCs) or amidine-based catalysts like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and DBN (1,5-diazabicyclo[4.3.0]non-5-ene) could be explored for their ability to activate the reactants under mild conditions. beilstein-journals.org

Transition Metal Catalysis: Homogeneous and heterogeneous transition metal catalysts could offer efficient pathways for both the synthesis and transformation of the ester. For instance, palladium or copper-based catalysts could be investigated for cross-coupling reactions involving the aromatic ring, while ruthenium or iridium complexes could be explored for catalytic reductions or oxidations of the formyl group.

Biocatalysis: The use of enzymes, such as lipases or esterases, could offer a highly selective and environmentally friendly route to this compound. researchgate.net Research in this area would involve screening for suitable enzymes and optimizing reaction conditions to achieve high conversions and product purity.

A comparative overview of potential catalytic systems is presented in the table below.

| Catalytic System | Potential Advantages | Research Focus |

| Organocatalysis | Metal-free, mild conditions, high selectivity | Development of novel NHC or amidine-based catalysts |

| Transition Metal Catalysis | High efficiency, diverse reactivity | Exploration of palladium, copper, ruthenium, and iridium catalysts |

| Biocatalysis | High selectivity, environmentally friendly, mild conditions | Enzyme screening and optimization of reaction parameters |

Investigation of Underexplored Reactivity Pathways of the Formyl and Carbonate Groups

The dual functionality of this compound presents a rich landscape for exploring novel reactivity pathways. While the individual reactivities of aldehydes and carbonates are well-established, their interplay within the same molecule could lead to unique chemical transformations.

Future research could delve into the following areas:

Tandem Reactions: The close proximity of the formyl and carbonate groups could enable the design of tandem reactions where both functionalities participate in a sequential or concerted manner. For example, a catalytic process could be developed that initiates at the formyl group and subsequently involves the carbonate moiety, leading to the formation of complex heterocyclic structures.

Intramolecular Catalysis: The potential for intramolecular catalysis, where one functional group influences the reactivity of the other, is an intriguing avenue. mdpi.com For instance, the electronic nature of the carbonate group could modulate the electrophilicity of the formyl group, or vice versa, leading to altered reactivity profiles compared to monofunctional analogues.

Selective Transformations: Developing methodologies for the selective transformation of one functional group in the presence of the other is crucial for synthetic applications. This would involve the careful selection of reagents and catalysts that can discriminate between the formyl and carbonate groups, allowing for a stepwise and controlled modification of the molecule.

Integration into Advanced Supramolecular Architectures and Frameworks

The structural characteristics of this compound make it an attractive building block for the construction of advanced supramolecular architectures and frameworks. mdpi.com The aromatic ring can participate in π-π stacking interactions, while the formyl and carbonate groups can act as hydrogen bond acceptors.

Potential applications in supramolecular chemistry include:

Crystal Engineering: The molecule's ability to form specific intermolecular interactions could be harnessed to design and synthesize novel crystalline materials with desired properties, such as specific packing arrangements or porosity.

Self-Assembled Monolayers (SAMs): The formyl group could be utilized for the covalent attachment of the molecule to functionalized surfaces, leading to the formation of self-assembled monolayers with tailored surface properties.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): The aldehyde functionality can undergo condensation reactions with amines to form imine linkages, a common strategy for the synthesis of porous crystalline materials like COFs. By incorporating this compound as a linker, new frameworks with unique pore environments and functionalities could be constructed.

The table below summarizes the potential roles of the molecule's functional groups in forming supramolecular assemblies.

| Functional Group | Type of Interaction | Potential Supramolecular Structure |

| Aromatic Ring | π-π Stacking | Crystalline solids, liquid crystals |

| Formyl Group | Hydrogen Bonding, Covalent Bonding (imine formation) | Hydrogen-bonded networks, COFs, SAMs |

| Carbonate Group | Hydrogen Bonding, Dipole-Dipole Interactions | Modulated crystal packing, host-guest complexes |

Development of Sustainable Synthetic Routes with Reduced Environmental Impact

In line with the principles of green chemistry, the development of sustainable synthetic routes to this compound is a critical research direction. researchgate.net This involves minimizing waste, using less hazardous reagents, and improving energy efficiency.

Key areas for research into sustainable synthesis include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product. This could involve exploring addition reactions or catalytic cycles that avoid the formation of stoichiometric byproducts.

Green Solvents: Replacing conventional volatile organic solvents with more environmentally benign alternatives, such as water, supercritical fluids, or ionic liquids. The development of solvent-free reaction conditions would be an even more impactful advancement.

Continuous Flow Synthesis: Implementing continuous flow technologies could offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and easier scalability. researchgate.net

By focusing on these emerging research avenues, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in catalysis, organic synthesis, and materials science.

Q & A

Basic Research Questions

Q. What established synthesis methods are suitable for Carbonic acid, butyl 4-formylphenyl ester, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via esterification between 4-formylphenol and butyl chloroformate under controlled pH (8–9) using a base like pyridine . Purity optimization requires post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) . Yield improvements (>80%) are achieved by maintaining anhydrous conditions and stoichiometric excess of butyl chloroformate (1.2:1 molar ratio) .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound, and how can data discrepancies be resolved?

- Methodological Answer :

- FT-IR : Confirm ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and aldehyde (C=O) at ~1690 cm⁻¹ .

- NMR : H NMR should show characteristic peaks for the butyl chain (δ 0.9–1.6 ppm) and aldehyde proton (δ ~9.8 ppm) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Discrepancies between theoretical and experimental retention times require cross-validation with NIST reference spectra .

Q. What in vitro assays are suitable for preliminary evaluation of its biological interactions?

- Methodological Answer :

- Enzyme inhibition assays : Test interactions with serine hydrolases (e.g., acetylcholinesterase) using Ellman’s method .

- Fluorescence quenching : Monitor binding to bovine serum albumin (BSA) to assess protein-ligand interactions .

- Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK-293) with IC₅₀ calculations .

Advanced Research Questions

Q. How can factorial design optimize reaction parameters for high-yield synthesis?

- Methodological Answer : A 2³ factorial design evaluates three variables: temperature (25–60°C), catalyst loading (0.5–2 mol%), and reaction time (4–12 hrs). Response surface methodology (RSM) identifies optimal conditions (e.g., 45°C, 1.5 mol% DMAP catalyst, 8 hrs), reducing experimental runs by 40% . Contradictions in yield predictions are resolved via ANOVA and residual analysis .

Q. What computational methods effectively predict its reactivity and interaction with biological targets?

- Methodological Answer :

- DFT calculations : Simulate transition states for ester hydrolysis using Gaussian09 with B3LYP/6-31G(d) basis set .

- Molecular docking : AutoDock Vina predicts binding affinity to cyclooxygenase-2 (COX-2) by analyzing aldehyde group interactions with catalytic residues .

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

Q. How can researchers address contradictions between theoretical and experimental thermodynamic data (e.g., ΔHf)?

- Methodological Answer :

- Validate experimental calorimetry data (e.g., DSC) against NIST Chemistry WebBook values .

- Use error propagation analysis to identify systematic biases in computational models (e.g., overestimation of van der Waals interactions in DFT) .

Q. What advanced separation techniques enhance purification efficiency post-synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.